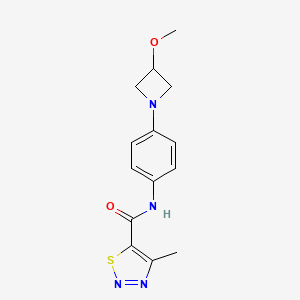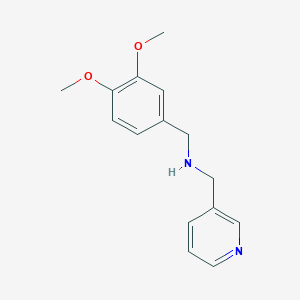![molecular formula C18H16N2O2 B2875473 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid CAS No. 294667-95-1](/img/structure/B2875473.png)
2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and materials science. This compound is also known as DMQBA and has the molecular formula C19H17N3O2. DMQBA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wirkmechanismus
DMQBA exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It can directly scavenge free radicals and inhibit the production of reactive oxygen species (ROS). DMQBA can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMQBA has been shown to reduce oxidative stress and inflammation in various cell types and animal models. It can protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases. DMQBA has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMQBA has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. DMQBA has low toxicity and can be administered orally or intraperitoneally to animals. However, DMQBA has some limitations such as its low solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several potential future directions for research on DMQBA. One area of interest is the development of DMQBA-based fluorescent probes for bioimaging applications. DMQBA could also be studied further for its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, the mechanisms underlying the antioxidant and anti-inflammatory effects of DMQBA could be further elucidated.
Synthesemethoden
DMQBA can be synthesized through a multistep process starting from 2,8-dimethylquinoline. The first step involves the protection of the amino group of 2,8-dimethylquinoline with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone to form a ketone intermediate. Reduction of the nitro group using palladium on carbon (Pd/C) and hydrogen gas yields the corresponding amine. The Boc group is then removed using trifluoroacetic acid (TFA) to give DMQBA.
Wissenschaftliche Forschungsanwendungen
DMQBA has been studied for its potential applications as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines has been investigated in vitro and in vivo. DMQBA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, DMQBA has been studied for its potential use in the development of fluorescent probes for bioimaging applications.
Eigenschaften
IUPAC Name |
2-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-6-5-8-13-16(10-12(2)19-17(11)13)20-15-9-4-3-7-14(15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYGTSWCNPTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)

![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)


![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)



